
N-Desmethyl zolmitriptan
Übersicht
Beschreibung
N-Desmethyl zolmitriptan is an active metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine attacks with or without aura. Zolmitriptan belongs to the triptan class of drugs, which are selective serotonin receptor agonists. This compound retains the pharmacological activity of its parent compound and contributes significantly to its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl zolmitriptan typically involves the demethylation of zolmitriptan. One efficient method reported involves a one-pot synthesis where zolmitriptan is reacted with ethyl chloroformate in tetrahydrofuran to form a carbamate derivative, which is then reduced using lithium aluminum hydride . This method is noted for its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of solid-phase extraction techniques is common to isolate the metabolite from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyl zolmitriptan undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can further modify the indole ring structure.
Substitution: Substitution reactions can occur at the indole nitrogen or the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various alkylating agents can be used under basic conditions.
Major Products:
Oxidation: N-oxide zolmitriptan.
Reduction: Reduced indole derivatives.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action
N-Desmethyl zolmitriptan functions primarily as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. These receptors are implicated in the modulation of vascular tone and neurotransmitter release within the trigeminal system, which is central to migraine pathophysiology. The compound's ability to induce vasoconstriction of intracranial blood vessels and inhibit pro-inflammatory neuropeptide release contributes to its effectiveness in alleviating migraine symptoms .
Potency Comparison
Research indicates that this compound is approximately 2 to 8 times more potent than zolmitriptan at these receptors, suggesting that this metabolite significantly enhances the therapeutic efficacy of zolmitriptan when administered .
Acute Migraine Treatment
This compound is primarily utilized in the acute treatment of migraines. Clinical studies have demonstrated that both oral and intranasal formulations of zolmitriptan lead to rapid relief from migraine symptoms, with this compound contributing to this effect due to its pharmacokinetic properties .
Efficacy Data
- In trials, patients receiving zolmitriptan showed a 70.3% headache response rate at two hours post-treatment, significantly higher than placebo groups .
- The rapid absorption profile of intranasal formulations allows for quicker onset of action, with peak plasma concentrations reached within approximately 3 hours .
Off-Label Uses
This compound has also been explored for off-label applications:
- Cluster Headaches : It has shown efficacy in treating cluster headaches when administered intranasally.
- Menstrual Migraines : Evidence suggests that it may be beneficial for women experiencing migraines linked to menstrual cycles .
Pharmacokinetics
The pharmacokinetic characteristics of this compound are crucial for understanding its clinical utility:
- Absorption : The metabolite is detectable in plasma within 15 minutes after administration, with peak concentrations occurring around 3 hours .
- Elimination Half-Life : The half-life is approximately 3 hours , facilitating multiple dosing throughout a migraine episode if necessary .
- Metabolism : this compound is primarily formed via hepatic metabolism through cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 .
Study on Efficacy and Safety
A multicenter randomized controlled trial assessed the efficacy of zolmitriptan and its metabolites, including this compound, in diverse patient populations. Results indicated a favorable safety profile with common side effects being mild and transient (e.g., dizziness, nausea) while providing significant relief from migraine pain within two hours post-administration .
Pharmacokinetic Variability
In patients with hepatic impairment, pharmacokinetic studies revealed that the metabolism of zolmitriptan was reduced, leading to increased plasma concentrations of this compound. This necessitates careful monitoring and potential dosage adjustments in this population .
Wirkmechanismus
N-Desmethyl zolmitriptan exerts its effects by binding to serotonin (5-hydroxytryptamine) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This binding leads to the modulation of nociceptive nerve signaling in the central nervous system, resulting in the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release . The compound’s high affinity for these receptors makes it effective in alleviating migraine symptoms.
Vergleich Mit ähnlichen Verbindungen
- Sumatriptan
- Rizatriptan
- Naratriptan
- Almotriptan
- Eletriptan
Comparison: N-Desmethyl zolmitriptan is unique due to its high potency and longer half-life compared to other triptans. It is more lipophilic, allowing better penetration into the central nervous system. This results in a more sustained therapeutic effect .
Biologische Aktivität
N-Desmethyl zolmitriptan, a primary active metabolite of zolmitriptan, is recognized for its significant role in the pharmacological management of migraine. This compound exhibits enhanced biological activity compared to its parent drug, zolmitriptan, particularly through its interactions with serotonin receptors.
This compound primarily acts as an agonist at the 5-HT1B and 5-HT1D serotonin receptors. Its binding affinity at these receptors is approximately 2 to 8 times greater than that of zolmitriptan itself, suggesting a more potent effect in mediating vasoconstriction and inhibiting trigeminal nerve activity, which are crucial in alleviating migraine symptoms .
Key Mechanisms:
- Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels through 5-HT1B receptor activation, which mitigates migraine-associated vasodilation.
- Inhibition of Neuropeptide Release : By activating 5-HT1D receptors, this compound inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) from trigeminal neurons .
- Central Nervous System Activity : Studies indicate significant binding in areas such as the trigeminal nucleus caudalis, suggesting a central mechanism contributing to its analgesic effects .
Pharmacokinetics
This compound has a mean plasma concentration that is approximately two-thirds that of zolmitriptan. Its pharmacokinetic profile includes:
- Half-Life : Approximately 3 hours , similar to zolmitriptan .
- Bioavailability : The bioavailability remains unaffected by food intake, maintaining an effective concentration post-administration .
- Metabolism : It is primarily metabolized in the liver via the cytochrome P450 system, particularly CYP1A2. The active metabolite contributes significantly to the overall therapeutic effect following zolmitriptan administration .
Clinical Studies and Findings
Several studies have elucidated the efficacy and safety profile of this compound:
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects, particularly in populations with hepatic or renal impairments. Notable side effects include:
Eigenschaften
IUPAC Name |
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGCHSMZXKNGCK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930414 | |
Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139264-35-0 | |
Record name | 183C91 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139264-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 183C91 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL ZOLMITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP93V5RS6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Desmethyl Zolmitriptan in the metabolism of Zolmitriptan, and what enzymes are involved?
A1: this compound is the active metabolite of Zolmitriptan, a drug used to treat migraines. Zolmitriptan is primarily metabolized by the cytochrome P450 enzyme CYP1A2, which converts it to this compound. [] This metabolite is then further metabolized, mainly by monoamine oxidase A (MAO-A), into inactive compounds. []
Q2: Are there analytical methods specifically designed to simultaneously measure Zolmitriptan and this compound in biological samples?
A2: Yes, several analytical methods have been developed for the simultaneous determination of Zolmitriptan and this compound in human plasma. These methods commonly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and selectivity. [, ]
Q3: Can you describe a typical LC-MS/MS method used for this purpose?
A3: A typical LC-MS/MS method involves extracting Zolmitriptan and this compound from human plasma using techniques like solid-phase extraction. [] The extracted analytes are then separated on a chromatographic column and detected using mass spectrometry in multiple reaction monitoring (MRM) mode. This approach enables accurate quantification of both compounds within a short analysis time. [, ]
Q4: Have there been any studies investigating the bioequivalence of different formulations of Zolmitriptan, and did they consider this compound?
A4: Yes, bioequivalence studies have been conducted to compare different Zolmitriptan formulations, such as orodispersible tablets. [] These studies typically involve measuring plasma concentrations of both Zolmitriptan and this compound after administration of the different formulations to healthy volunteers. [] The data is then analyzed to determine if the formulations exhibit comparable pharmacokinetic profiles, considering both the parent drug and its active metabolite.
Q5: What challenges are associated with matrix effects in the analysis of Zolmitriptan and this compound, and how are they addressed?
A5: Plasma phospholipids can cause matrix effects during sample preparation, potentially interfering with the accurate quantification of Zolmitriptan and this compound. [] To address this, researchers have systematically evaluated and optimized extraction methods to minimize these matrix effects. [] The use of internal standards, like Naratriptan, also helps correct for any remaining matrix effects and ensures accurate quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.